molecular formula C15H16N4O2S B2426927 7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione CAS No. 301354-18-7

7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione

Cat. No. B2426927
CAS RN: 301354-18-7
M. Wt: 316.38
InChI Key: QIPGFAUHQAODRI-UHFFFAOYSA-N
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Description

“7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione” is a chemical compound with the molecular formula C15H16N4O2S . It belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a two ring system consisting of a pyrimidine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the purine structure, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. The benzyl group would be attached at the 7-position, the ethylsulfanyl group at the 8-position, and a methyl group at the 3-position of the purine ring system .

Scientific Research Applications

Synthesis of Purine Derivatives

  • Research on the synthesis of purine analogs has led to the development of various methods for constructing purine derivatives with potential biological activities. For instance, Alves et al. (1994) described the synthesis of disubstituted 1-benzylimidazoles as precursors to purine analogs, indicating a general interest in modifying purine structures for enhanced biological properties (Alves, Proença, & Booth, 1994).

Potential Biological Activities

  • The modification of purine structures, including substitution at various positions, has been explored for the development of compounds with various biological activities. For example, Chandrappa et al. (2008) synthesized novel thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against human cancer cell lines, highlighting the potential of modified purines in cancer research (Chandrappa et al., 2008).

Chemical Modifications for Drug Discovery

  • The chemical modification of purine derivatives, such as sulfation, has been investigated for enhancing the pharmacological profiles of these compounds. For instance, Zhang et al. (2012) studied the detoxification of a purine dione by sulfotransferases in human lung cells, suggesting that modifications of purine compounds could impact their biotransformation and toxicity profiles (Zhang, Huang, Blair, & Penning, 2012).

Applications in Material Science

  • Beyond biological activities, purine derivatives have also been explored for applications in material science. Yan et al. (2013) utilized a purine-based electron-acceptor building block for polymer semiconductors, demonstrating the versatility of purine structures in the development of n-type organic thin film transistors (Yan, Sun, & Li, 2013).

properties

IUPAC Name

7-benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-3-22-15-16-12-11(13(20)17-14(21)18(12)2)19(15)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPGFAUHQAODRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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